Choline bromide, phenothiazine-10-carboxylate
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Overview
Description
Choline bromide, phenothiazine-10-carboxylate is a compound that combines the properties of choline bromide and phenothiazine-10-carboxylate. Choline bromide is a quaternary ammonium salt derived from choline, a vital nutrient involved in various biological processes. Phenothiazine-10-carboxylate is a derivative of phenothiazine, a heterocyclic compound known for its diverse biological activities, including antipsychotic and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of choline bromide, phenothiazine-10-carboxylate typically involves the reaction of choline bromide with phenothiazine-10-carboxylic acid. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Choline bromide, phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine ring to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Substituted phenothiazine derivatives with various functional groups
Scientific Research Applications
Choline bromide, phenothiazine-10-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antipsychotic, anticancer, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of choline bromide, phenothiazine-10-carboxylate involves multiple pathways:
Dopaminergic Receptors Blockade: The phenothiazine moiety blocks dopamine receptors, contributing to its antipsychotic effects.
Calmodulin and Protein Kinase C Inhibition: Inhibits calmodulin and protein kinase C, leading to antiproliferative effects and inhibition of P-glycoprotein transport function
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound with similar biological activities.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antihistamine properties
Uniqueness
Choline bromide, phenothiazine-10-carboxylate is unique due to its combination of choline and phenothiazine properties, offering a multifaceted approach to therapeutic applications and research .
Properties
CAS No. |
110061-60-4 |
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Molecular Formula |
C18H21BrN2O2S |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
trimethyl-[2-(phenothiazine-10-carbonyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C18H21N2O2S.BrH/c1-20(2,3)12-13-22-18(21)19-14-8-4-6-10-16(14)23-17-11-7-5-9-15(17)19;/h4-11H,12-13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZUNGVPIUQDKBKW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.[Br-] |
Origin of Product |
United States |
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